molecular formula C6H6ClF2N3 B12958236 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine

Cat. No.: B12958236
M. Wt: 193.58 g/mol
InChI Key: SMFTZLBXPPWITR-UHFFFAOYSA-N
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Description

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C6H5ClF2N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and difluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are optimized for maximum yield and purity. The process may also include purification steps like crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring, along with the diamine functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6ClF2N3

Molecular Weight

193.58 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)pyridine-2,4-diamine

InChI

InChI=1S/C6H6ClF2N3/c7-5-4(6(8)9)2(10)1-3(11)12-5/h1,6H,(H4,10,11,12)

InChI Key

SMFTZLBXPPWITR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)Cl)C(F)F)N

Origin of Product

United States

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